molecular formula C9H6Cl2O3 B14539477 4-Methoxybenzene-1,2-dicarbonyl dichloride CAS No. 62366-69-2

4-Methoxybenzene-1,2-dicarbonyl dichloride

Cat. No.: B14539477
CAS No.: 62366-69-2
M. Wt: 233.04 g/mol
InChI Key: IVQWDLILPHMPHM-UHFFFAOYSA-N
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Description

4-Methoxybenzene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C9H6Cl2O3 It is a derivative of benzene, featuring two carbonyl chloride groups and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzene-1,2-dicarbonyl dichloride typically involves the chlorination of 4-methoxyphthalic anhydride. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the 4-methoxyphthalic anhydride with thionyl chloride under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Employed in reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Reduction Products: 4-Methoxybenzene-1,2-diol.

    Oxidation Products: 4-Formylbenzene-1,2-dicarbonyl dichloride.

Mechanism of Action

The mechanism of action of 4-Methoxybenzene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl Chloride: Similar in structure but with only one carbonyl chloride group.

    4-Methoxyphthalic Anhydride: The precursor used in the synthesis of 4-Methoxybenzene-1,2-dicarbonyl dichloride.

    4-Methoxybenzene-1,2-diol: The reduced form of the compound.

Uniqueness

This compound is unique due to the presence of two reactive carbonyl chloride groups and a methoxy group, which provide a versatile platform for various chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

62366-69-2

Molecular Formula

C9H6Cl2O3

Molecular Weight

233.04 g/mol

IUPAC Name

4-methoxybenzene-1,2-dicarbonyl chloride

InChI

InChI=1S/C9H6Cl2O3/c1-14-5-2-3-6(8(10)12)7(4-5)9(11)13/h2-4H,1H3

InChI Key

IVQWDLILPHMPHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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